molecular formula C16H28N2O B2365207 1-[(Adamantan-1-yl)methyl]-3-butylurea CAS No. 194801-47-3

1-[(Adamantan-1-yl)methyl]-3-butylurea

Cat. No.: B2365207
CAS No.: 194801-47-3
M. Wt: 264.413
InChI Key: YYQXPWGKDWXTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-N’-butylurea is a compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The adamantane structure imparts unique properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-N’-butylurea typically involves the reaction of 1-adamantylmethylamine with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1-adamantylmethylamine and butyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure N-(1-adamantylmethyl)-N’-butylurea.

Industrial Production Methods

In an industrial setting, the production of N-(1-adamantylmethyl)-N’-butylurea may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-N’-butylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The adamantyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl ketones, while substitution reactions can introduce various functional groups onto the adamantyl ring.

Scientific Research Applications

N-(1-adamantylmethyl)-N’-butylurea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)-N’-butylurea: Similar structure but lacks the methyl group on the adamantyl ring.

    N-(1-adamantylmethyl)-N’-ethylurea: Similar structure but with an ethyl group instead of a butyl group.

    N-(1-adamantylmethyl)-N’-propylurea: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

N-(1-adamantylmethyl)-N’-butylurea is unique due to the presence of both the adamantyl and butyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity.

Properties

IUPAC Name

1-(1-adamantylmethyl)-3-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-2-3-4-17-15(19)18-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,2-11H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQXPWGKDWXTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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